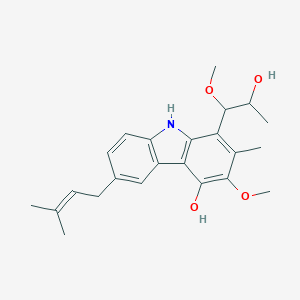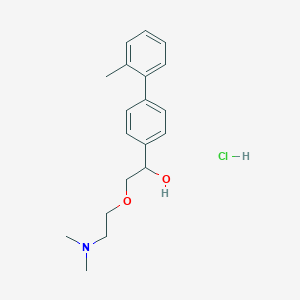
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride, also known as DMEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMEM is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride works by selectively inhibiting the activity of PKC, which is a key regulator of many cellular processes. PKC is activated by various stimuli, including hormones, growth factors, and neurotransmitters, and plays a crucial role in cell signaling pathways. By inhibiting PKC activity, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride can modulate these signaling pathways and affect cellular processes such as cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. For example, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is its selectivity for PKC, which allows researchers to study the specific role of this enzyme in cellular processes. However, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride also has some limitations, including its complex synthesis process and potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride and its applications in scientific research. Some possible areas of investigation include:
- Further studies on the role of PKC in cancer cell growth and differentiation, and the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride as a therapeutic agent for cancer.
- Investigations into the effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride on neuronal signaling and synaptic plasticity, and its potential use as a cognitive enhancer.
- Studies on the potential toxicity of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride and the development of safer and more effective PKC inhibitors for use in scientific research and clinical applications.
In conclusion, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride selectively inhibits the activity of PKC, a key regulator of many cellular processes, and has been shown to have a variety of biochemical and physiological effects in cells and tissues. While alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has some limitations, it also has many potential future applications in scientific research and clinical medicine.
Métodos De Síntesis
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-methylbiphenyl, dimethylaminoethanol, and formaldehyde. The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
Alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been used in numerous scientific studies to investigate the role of PKC in various cellular processes. For example, alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride has been used to study the role of PKC in cancer cell growth and differentiation, as well as in neuronal signaling and synaptic plasticity.
Propiedades
Número CAS |
131961-71-2 |
|---|---|
Nombre del producto |
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride |
Fórmula molecular |
C19H26ClNO2 |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-[4-(2-methylphenyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-6-4-5-7-18(15)16-8-10-17(11-9-16)19(21)14-22-13-12-20(2)3;/h4-11,19,21H,12-14H2,1-3H3;1H |
Clave InChI |
OJUSAQQWKQJKNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(COCCN(C)C)O.Cl |
SMILES canónico |
CC1=CC=CC=C1C2=CC=C(C=C2)C(COCCN(C)C)O.Cl |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-2'-methyl-(1,1'-biphenyl)-4-methanol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
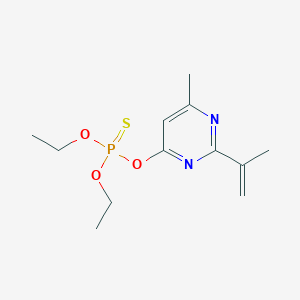
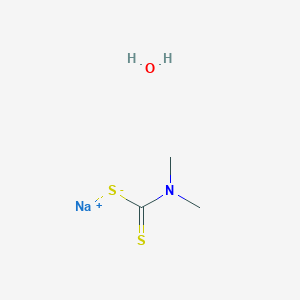
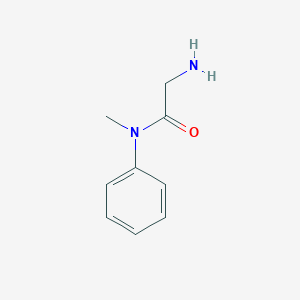
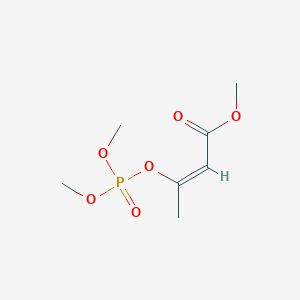


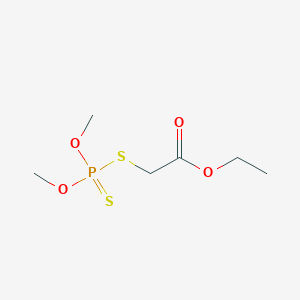

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)

